6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . . These methods are advantageous due to their high yields and operational simplicity.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of environmentally benign solvents and catalyst-free approaches are often preferred to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves the inhibition of specific enzymes or receptors in biological systems. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 6-bromo-N-(3-chloro-2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine
Uniqueness
6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C21H18BrN3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18BrN3/c1-14-3-7-16(8-4-14)20-21(23-18-10-5-15(2)6-11-18)25-13-17(22)9-12-19(25)24-20/h3-13,23H,1-2H3 |
InChI Key |
WYFDEOBOTOWMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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